1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide
Overview
Description
1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide is a fluorinated, hydrophobic ionic liquid. It is known for its unique physicochemical properties, including high thermal stability, low volatility, and excellent solubility for a wide range of substances. This compound is often used in various scientific and industrial applications due to its ability to act as a solvent and its role in facilitating chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide typically involves the following steps:
Formation of the Imidazolium Cation: The starting materials, 1,2-dimethylimidazole and 1-bromopropane, undergo a nucleophilic substitution reaction to form 1,2-dimethyl-3-propylimidazolium bromide.
Anion Exchange: The bromide anion is then exchanged with tris(trifluoromethylsulfonyl)methide anion through a metathesis reaction using a suitable salt, such as lithium tris(trifluoromethylsulfonyl)methide.
The reaction conditions typically involve moderate temperatures and the use of polar solvents to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolium cation can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various nucleophiles in polar solvents under mild to moderate temperatures.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazolium salts .
Scientific Research Applications
1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide has numerous applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and catalysis due to its ability to dissolve a wide range of substances and stabilize reactive intermediates.
Biology: Employed in the extraction and stabilization of biomolecules, as well as in enzymatic reactions.
Medicine: Investigated for its potential in drug delivery systems and as a medium for pharmaceutical formulations.
Industry: Utilized in electrochemical applications, such as batteries and capacitors, due to its high ionic conductivity and thermal stability
Mechanism of Action
The mechanism by which 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the tris(trifluoromethylsulfonyl)methide anion provides stability and solubility. These interactions facilitate chemical reactions and enhance the solubility of reactants and products, making it an effective medium for various applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Compared to these similar compounds, 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide offers unique advantages such as higher thermal stability and better solubility for certain substances. Its specific cation-anion combination provides distinct physicochemical properties that make it suitable for specialized applications in both research and industry .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane;1,2-dimethyl-3-propylimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C4F9O6S3/c1-4-5-10-7-6-9(3)8(10)2;5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h6-7H,4-5H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJQOLQUXTUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1C)C.[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F9N2O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584950 | |
Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium tris(trifluoromethanesulfonyl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169051-77-8 | |
Record name | 1H-Imidazolium, 1,2-dimethyl-3-propyl-, salt with tris[(trifluoromethyl)sulfonyl]methane (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169051-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium tris(trifluoromethanesulfonyl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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